

Technical Support Center: Navigating the Permeability Challenges of Indole-Based Compounds

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B584434

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals. The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in numerous natural products and FDA-approved drugs.[1][2][3] However, its promise is often met with the significant hurdle of poor cell permeability, a critical factor for oral bioavailability and efficacy against intracellular targets.[4] This guide is designed to provide you with expert, field-proven insights and actionable troubleshooting strategies to diagnose and overcome these permeability challenges.

Part 1: Frequently Asked Questions - Understanding the Permeability Problem

This section addresses the fundamental principles governing why certain indole compounds struggle to cross the cell membrane.

Q1: Why do many of my indole-based compounds exhibit poor cell permeability?

A1: The cell permeability of a compound is a delicate balance of several physicochemical properties. Indole scaffolds, while versatile, can possess characteristics that hinder their ability to passively diffuse across the lipid bilayer of a cell membrane.[1] Key contributing factors include:

- **High Polarity:** The indole nitrogen can act as a hydrogen bond donor, and substitutions on the ring can add further polar functional groups (e.g., -OH, -NH₂, -COOH). While these groups can be crucial for target binding, they increase the energy required to leave the aqueous extracellular environment and enter the hydrophobic membrane interior, a process known as desolvation.[\[5\]](#)
- **Low Lipophilicity:** Compounds that are not sufficiently lipophilic (fat-loving) will not readily partition into the lipid membrane.[\[6\]](#)
- **Large Molecular Size or Rigidity:** As molecules become larger and more complex, their ability to navigate through the fluid mosaic of the cell membrane can decrease.
- **Violation of "Rule of Five":** Many permeability issues can be predicted by Lipinski's Rule of Five, a set of guidelines for oral bioavailability.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) A compound is more likely to have poor permeability if it violates two or more of these rules:
 - More than 5 hydrogen bond donors (HBD).[\[6\]](#)[\[7\]](#)[\[9\]](#)
 - More than 10 hydrogen bond acceptors (HBA).[\[6\]](#)[\[7\]](#)[\[9\]](#)
 - Molecular weight (MW) over 500 Daltons.[\[6\]](#)[\[7\]](#)[\[9\]](#)
 - Calculated octanol-water partition coefficient (logP) greater than 5.[\[6\]](#)[\[7\]](#)[\[9\]](#)

Q2: What is the difference between passive diffusion and active transport, and why does it matter for my compound?

A2: These are two primary ways a compound can cross a cell membrane:

- **Passive Diffusion:** The compound moves across the membrane from an area of high concentration to low concentration without the help of a transport protein. This process is governed by the compound's physicochemical properties (lipophilicity, size, polarity).[\[11\]](#)[\[12\]](#) Most orally administered drugs rely on this mechanism.[\[6\]](#)
- **Active Transport:** The compound is moved across the membrane by transporter proteins. This can either facilitate uptake into the cell or actively pump the compound out, a process known as efflux.[\[13\]](#)

It is critical to distinguish between these because a compound with ideal properties for passive diffusion can still fail in a cellular context if it is a substrate for an efflux pump like P-glycoprotein (P-gp), which actively removes it from the cell.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Part 2: Troubleshooting Guide - From Diagnosis to Solution

This section provides a structured, question-and-answer guide to address specific experimental issues.

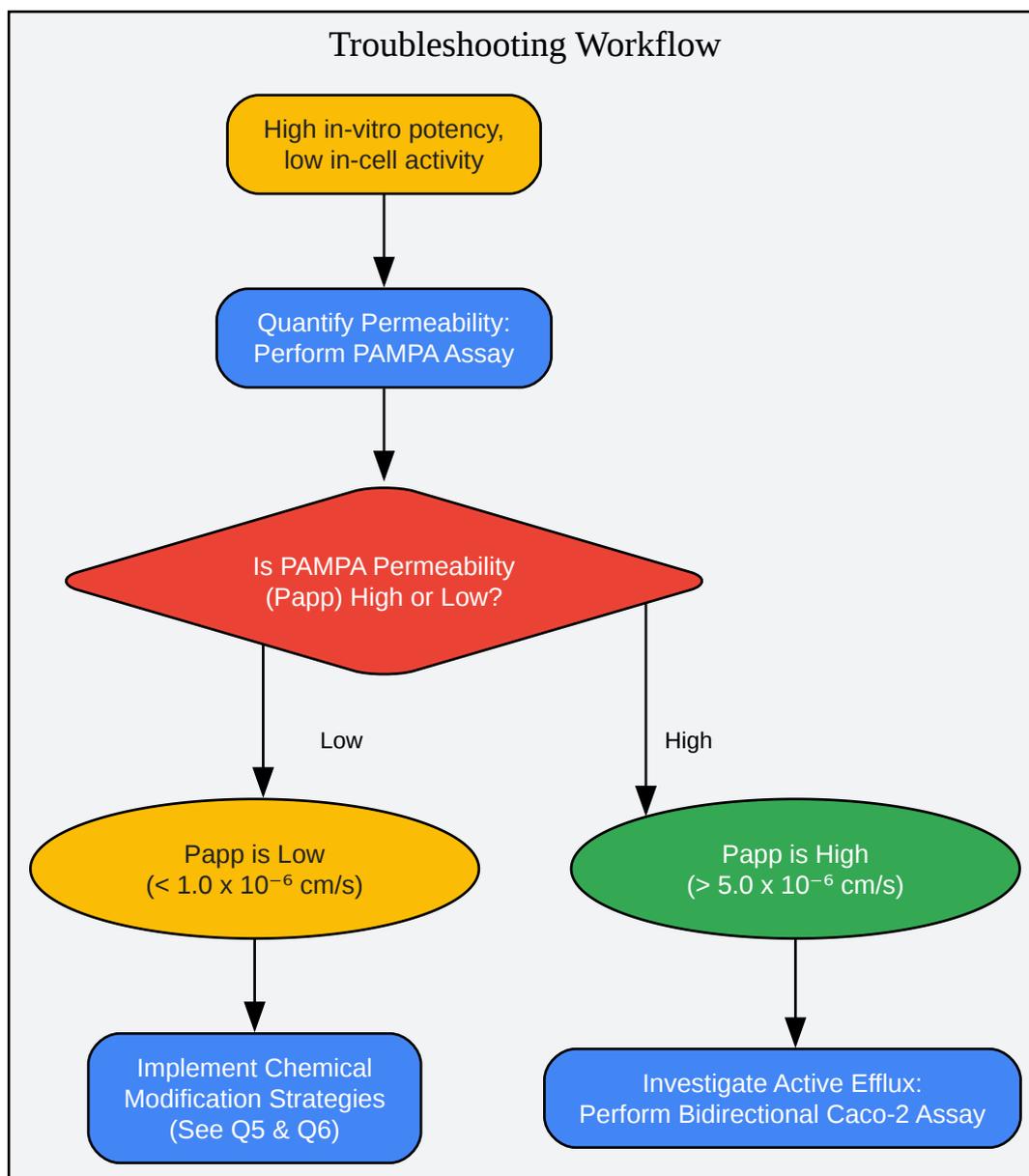
Q3: My indole compound is highly potent in my biochemical (cell-free) assay but shows no activity in my cell-based assay. What is the first step to diagnose the problem?

A3: This is a classic indicator of poor cell permeability or active efflux. The first and most crucial step is to quantify the permeability of your compound. Do not immediately assume you need to synthesize new analogs. A quantitative assessment will guide your next steps efficiently.

The recommended starting point is the Parallel Artificial Membrane Permeability Assay (PAMPA).[\[11\]](#)[\[17\]](#)[\[18\]](#)

- Why PAMPA? It is a cost-effective, high-throughput, cell-free assay that specifically measures passive diffusion.[\[12\]](#)[\[17\]](#)[\[18\]](#) It provides a clean, initial assessment of your compound's ability to cross a lipid barrier without the complicating factors of active transport or metabolism.[\[12\]](#)[\[17\]](#)

Below is a workflow to guide your decision-making process based on this initial diagnostic step.



[Click to download full resolution via product page](#)

Caption: Initial workflow for diagnosing poor cellular activity.

Q4: My compound's permeability is low in the PAMPA assay. What physicochemical properties should I focus on optimizing?

A4: Low PAMPA results strongly suggest that the intrinsic properties of your molecule are hindering its ability to passively diffuse. The key parameters to optimize are lipophilicity (logP/logD) and polarity (Polar Surface Area, PSA).

Parameter	Definition	Optimal Range (General Guideline)	Impact on Permeability
cLogP / LogD	Octanol-Water Partition Coefficient. Measures a compound's lipophilicity. LogD is pH-dependent.	1 - 3	Too low (<1) = Poor partitioning into the membrane. Too high (>5) = Poor aqueous solubility, may get trapped in the membrane.[8]
TPSA	Topological Polar Surface Area. Sum of surfaces of polar atoms (O, N) in a molecule.	< 140 Å ²	High TPSA is inversely correlated with permeability. It reflects the energy cost of desolvation. [19]
HBD/HBA Count	Hydrogen Bond Donors/Acceptors.	HBD ≤ 5, HBA ≤ 10	High numbers of HBDs/HBAs increase polarity and reduce permeability.[6][7][9]

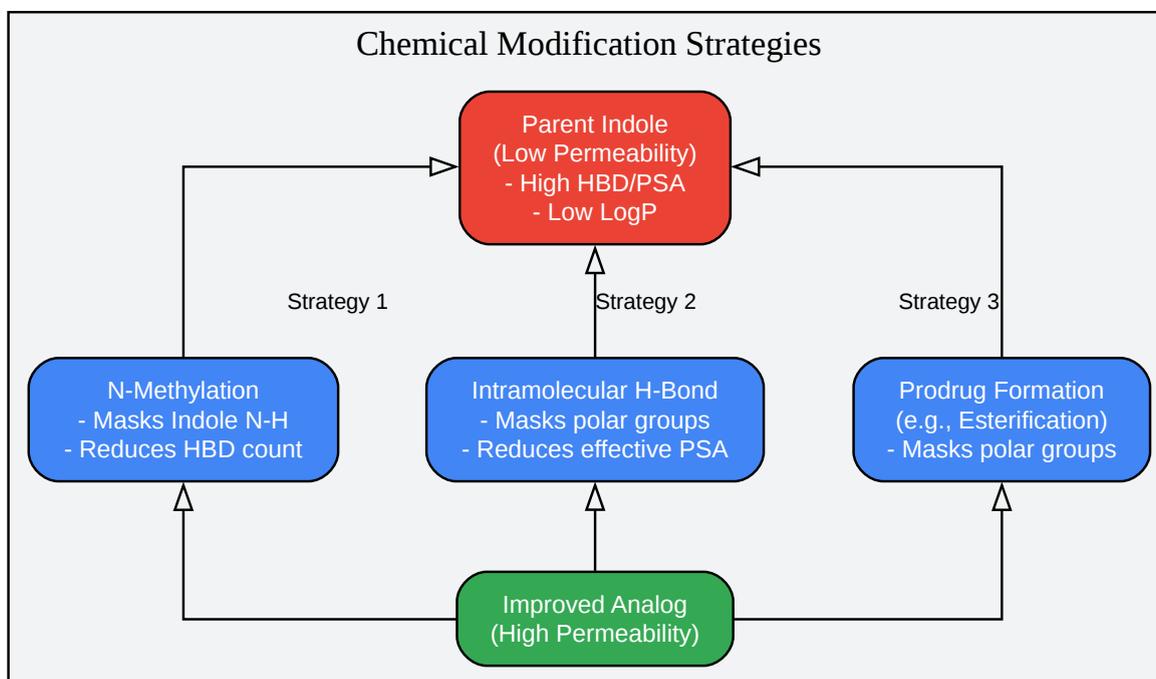
Your goal is to find a balance. Increasing lipophilicity often improves permeability, but can negatively impact solubility and increase metabolism.[8]

Q5: What are the most effective chemical modification strategies to improve the permeability of my indole lead?

A5: Structural modifications should be targeted and rational. Here are some field-proven strategies:

- Masking Hydrogen Bond Donors (HBDs): The indole N-H is a primary HBD. N-alkylation (e.g., N-methylation) is a common and effective strategy to remove this HBD, which can significantly increase lipophilicity and permeability.[5] This also applies to other HBDs like hydroxyl or amine groups on side chains.[5]
- Reduce Polar Surface Area (PSA):

- Intramolecular Hydrogen Bonding: Introduce a complementary hydrogen bond acceptor (HBA) near an HBD. This can create an internal hydrogen bond that "masks" the polar groups from the solvent, reducing the effective PSA in the conformation needed to cross the membrane.[\[5\]](#)[\[14\]](#)[\[20\]](#) This is a more sophisticated strategy that can improve permeability without drastically increasing lipophilicity.[\[5\]](#)
- Bioisosteric Replacement: Replace polar groups with less polar bioisosteres that maintain the necessary interactions for target binding. For example, replacing a carboxylic acid with a tetrazole.
- Fine-Tuning Lipophilicity:
 - Strategic Addition of Halogens: Adding fluorine atoms can increase lipophilicity and sometimes block sites of metabolism without adding significant bulk.
 - Alkyl Group Modification: Systematically vary the length and branching of alkyl chains to find the optimal logP.
- Prodrug Approach: If a polar group is essential for activity but kills permeability, a prodrug strategy can be employed. This involves masking the polar group (e.g., converting a carboxylic acid to an ester) to allow the compound to cross the cell membrane.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#) Once inside the cell, endogenous enzymes (like esterases) cleave the masking group to release the active parent drug.[\[21\]](#)[\[22\]](#)



[Click to download full resolution via product page](#)

Caption: Key strategies for improving indole permeability.

Q6: My PAMPA results were good, but the compound is still inactive in cells. What should I investigate next?

A6: High PAMPA permeability combined with low cellular activity is a strong indication that your compound is a substrate for an efflux pump.[12] These pumps, such as P-glycoprotein (P-gp), are part of the cell's defense mechanism and actively transport xenobiotics out of the cytoplasm.[13]

To confirm this, you must perform a bidirectional Caco-2 permeability assay.[25][26][27]

- Why Caco-2? Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured for ~21 days, form a polarized monolayer that mimics the intestinal epithelium.[25][26] Crucially, they express key efflux transporters like P-gp.[25]
- How it Works: The assay measures the rate of compound transport in both directions across the cell monolayer: from the apical (top) to the basolateral (bottom) side (A → B), and from

basolateral to apical (B → A).

- Interpreting the Results: The Efflux Ratio (ER) is calculated as $P_{app}(B \rightarrow A) / P_{app}(A \rightarrow B)$.
 - ER > 2: Indicates that the compound is actively transported out of the cell.[\[26\]](#) This is a positive confirmation of efflux.
 - ER ≈ 1: Suggests that efflux is not a significant issue and the problem may lie elsewhere (e.g., metabolic instability, off-target cytotoxicity).

Part 3: Key Experimental Protocols

This section provides standardized, step-by-step methodologies for the assays discussed above.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability (P_{app}) of a test compound.

Principle: A 96-well filter plate with a porous support is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. This plate is placed on top of a 96-well acceptor plate containing buffer. The test compound is added to the donor (filter) plate, and its diffusion into the acceptor plate is measured over time.[\[11\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- 96-well filter top plate (e.g., Millipore MultiScreen-IP, 0.45 μ m PVDF)
- 96-well acceptor plate (e.g., PTFE or standard culture plate)
- Lipid solution (e.g., 2% (w/v) L- α -phosphatidylcholine in dodecane)
- Phosphate-buffered saline (PBS), pH 7.4
- Test compound stock solution (e.g., 10 mM in DMSO)
- Control compounds: Warfarin (high permeability), Atenolol (low permeability)

- Lucifer Yellow (membrane integrity marker)[11][12]
- Plate reader or LC-MS/MS for quantification

Procedure:

- Prepare Acceptor Plate: Add 300 μL of PBS (pH 7.4) to each well of the 96-well acceptor plate. If solubility is a concern, a small percentage of a solubilizing agent can be added.
- Coat Filter Plate: Carefully pipette 5 μL of the lipid solution onto the filter of each well of the donor plate. Allow the solvent to evaporate for ~5-10 minutes.
- Prepare Donor Solutions: In a separate 96-well plate, prepare the donor solutions by diluting the test and control compounds to a final concentration (e.g., 100 μM) in PBS. The final DMSO concentration should be kept low (<1%).
- Start Assay: Add 150 μL of the donor solutions to the lipid-coated filter plate.
- Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor buffer.
- Incubate: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-18 hours with gentle shaking.[11]
- Disassemble & Quantify: After incubation, separate the plates. Determine the concentration of the compound in the donor (CD(t)) and acceptor (CA(t)) wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[11]

Data Analysis: The apparent permeability coefficient (P_{app}) is calculated using the following equation: $P_{app} = (-V_d * V_a) / ((V_d + V_a) * A * t) * \ln(1 - (C_a(t) * (V_d + V_a)) / (C_0 * V_d))$ Where:

- V_d, V_a = Volumes of donor and acceptor wells
- A = Area of the filter (cm^2)
- t = Incubation time (seconds)
- C_0 = Initial concentration in the donor well

Protocol 2: Bidirectional Caco-2 Permeability Assay

Objective: To determine the apparent permeability (P_{app}) and efflux ratio (ER) of a compound.

Principle: Differentiated Caco-2 cells form a polarized monolayer with tight junctions on a semipermeable membrane insert, creating two distinct chambers: apical (A) and basolateral (B). The transport of a compound is measured in both the A → B and B → A directions to assess both passive/active uptake and active efflux.[26]

Materials:

- Caco-2 cells
- 24-well Transwell™ plates (e.g., 0.4 μm pore size)
- Culture medium (e.g., DMEM with 10% FBS, NEAA)
- Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5)
- Test and control compounds
- Lucifer Yellow (monolayer integrity marker)
- TEER meter (for measuring Transepithelial Electrical Resistance)

Procedure:

- Cell Seeding & Differentiation: Seed Caco-2 cells onto the Transwell™ inserts at an appropriate density. Culture for 21-25 days, changing the medium every 2-3 days, to allow for monolayer formation and differentiation.[25]
- Monolayer Integrity Check: Before the assay, measure the TEER of each well. Values should be $>250 \Omega \cdot \text{cm}^2$ (this can be lab-dependent).[28] Also, perform a Lucifer Yellow rejection test; permeability should be very low ($<1 \times 10^{-7} \text{ cm/s}$).[29]
- Prepare Monolayers: Wash the monolayers twice with pre-warmed transport buffer (37°C). Equilibrate for 30 minutes at 37°C.

- Initiate Transport (A → B):
 - Add the dosing solution (test compound in transport buffer) to the apical (A) chamber (e.g., 0.4 mL).
 - Add fresh transport buffer to the basolateral (B) chamber (e.g., 1.2 mL).
- Initiate Transport (B → A):
 - Add the dosing solution to the basolateral (B) chamber (e.g., 1.2 mL).
 - Add fresh transport buffer to the apical (A) chamber (e.g., 0.4 mL).
- Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours). [\[26\]](#)
- Sample Collection: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.
- Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

Data Analysis:

- Calculate Papp for each direction (A → B and B → A) using the formula: $P_{app} = (dQ/dt) / (A * C_0)$ Where:
 - dQ/dt = Rate of appearance of the compound in the receiver chamber
 - A = Surface area of the insert
 - C_0 = Initial concentration in the donor chamber
- Calculate the Efflux Ratio (ER): $ER = P_{app}(B \rightarrow A) / P_{app}(A \rightarrow B)$

References

- Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [\[Link\]](#)
- Wikipedia. Lipinski's rule of five. [\[Link\]](#)

- Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [[Link](#)]
- National Institutes of Health (NIH). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. [[Link](#)]
- Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [[Link](#)]
- MDPI. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [[Link](#)]
- Sygnature Discovery. The Rule of 5 - Two decades later. [[Link](#)]
- Cosmetics & Toiletries. Drug-likeness vs. Lipinski's Rule of Five. [[Link](#)]
- ACS Publications. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. [[Link](#)]
- MolecularCloud. Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. [[Link](#)]
- Lecture Notes. lipinski rule of five. [[Link](#)]
- bioaccess. Mastering Lipinski Rules for Effective Drug Development. [[Link](#)]
- ACS Publications. Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. [[Link](#)]
- PubMed. How hydrogen bonds impact P-glycoprotein transport and permeability. [[Link](#)]
- ResearchGate. How hydrogen bonds impact P-glycoprotein transport and permeability. [[Link](#)]
- Slideshare. Pampa permeability assay. [[Link](#)]
- Creative Bioarray. Caco-2 Permeability Assay Protocol. [[Link](#)]
- Evotec. Caco-2 Permeability Assay. [[Link](#)]
- Caco2 assay protocol. Caco2 assay protocol. [[Link](#)]

- Scribd. Caco-2 Permeability Assay Protocol. [[Link](#)]
- PubMed Central. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [[Link](#)]
- ResearchGate. Prodrug Approach as a Strategy to Enhance Drug Permeability. [[Link](#)]
- JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [[Link](#)]
- MDPI. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [[Link](#)]
- Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. [[Link](#)]
- Sci-Hub. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. [[Link](#)]
- A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. [[Link](#)]
- AIP Publishing. Indole as an emerging scaffold in anticancer drug design. [[Link](#)]
- Semantic Scholar. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability. [[Link](#)]
- PubMed. Prodrug Approach as a Strategy to Enhance Drug Permeability. [[Link](#)]
- Indole scaffold in physiologically and pharmacologically relevant substances.. Indole scaffold in physiologically and pharmacologically relevant substances.. [[Link](#)]
- PubMed. Paradoxical Increase of Permeability and Lipophilicity with the Increasing Topological Polar Surface Area within a Series of PRMT5 Inhibitors. [[Link](#)]
- Research Collection. Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series. [[Link](#)]

- PubMed. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. [\[Link\]](#)
- PubMed Central. Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. [\[Link\]](#)
- National Institutes of Health (NIH). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. [\[Link\]](#)
- ACS Publications. Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series of Cyclic Decapeptides. [\[Link\]](#)
- PubMed Central. Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to *Acinetobacter baumannii*. [\[Link\]](#)
- PubMed Central. Quantifying the Chameleonic Properties of Macrocycles and other High Molecular Weight Drugs. [\[Link\]](#)
- PubMed Central. Challenges in Permeability Assessment for Oral Drug Product Development. [\[Link\]](#)
- YouTube. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [\[Link\]](#)
- MDPI. Prodrug Approach as a Strategy to Enhance Drug Permeability. [\[Link\]](#)
- Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. [\[Link\]](#)
- ResearchGate. How to increase cell permeability of highly lipophilic compounds in vitro?. [\[Link\]](#)
- ResearchGate. Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to *Acinetobacter baumannii*. [\[Link\]](#)

- ACS Publications. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. [[Link](#)]
- PubMed Central. Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. [[Link](#)]
- Wikipedia. Efflux pump. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pubmed.ncbi.nlm.nih.gov]
- 3. [benthamscience.com](https://www.benthamscience.com) [[benthamscience.com](https://www.benthamscience.com)]
- 4. Quantifying the Chameleonic Properties of Macrocycles and other High Molecular Weight Drugs - PMC [pubmed.ncbi.nlm.nih.gov]
- 5. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pubmed.ncbi.nlm.nih.gov]
- 6. [cosmeticsandtoiletries.com](https://www.cosmeticsandtoiletries.com) [[cosmeticsandtoiletries.com](https://www.cosmeticsandtoiletries.com)]
- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 8. [sygnaturediscovery.com](https://www.sygnaturediscovery.com) [[sygnaturediscovery.com](https://www.sygnaturediscovery.com)]
- 9. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 10. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. Efflux pump - Wikipedia [en.wikipedia.org]
- 14. How hydrogen bonds impact P-glycoprotein transport and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 16. Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives - PMC [pubmed.ncbi.nlm.nih.gov]
- 17. [dda.creative-bioarray.com](https://www.dda.creative-bioarray.com) [[dda.creative-bioarray.com](https://www.dda.creative-bioarray.com)]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview | MolecularCloud [molecularcloud.org]
- 19. Paradoxical Increase of Permeability and Lipophilicity with the Increasing Topological Polar Surface Area within a Series of PRMT5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 22. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 23. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 24. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [dda.creative-bioarray.com](https://www.dda.creative-bioarray.com) [[dda.creative-bioarray.com](https://www.dda.creative-bioarray.com)]
- 26. Caco-2 Permeability | Evotec [[evotec.com](https://www.evotec.com)]
- 27. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. [scribd.com](https://www.scribd.com) [[scribd.com](https://www.scribd.com)]
- To cite this document: BenchChem. [Technical Support Center: Navigating the Permeability Challenges of Indole-Based Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b584434#addressing-poor-cell-permeability-of-indole-based-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com